molecular formula C13H14N2O3 B12489082 5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione

5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12489082
M. Wt: 246.26 g/mol
InChI Key: WSLSWABYCKUVAK-UHFFFAOYSA-N
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Description

5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a methyl group at position 5 and a phenoxyethyl group at position 1 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyluracil with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the phenoxyethyl group.

Scientific Research Applications

5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyluracil: A precursor in the synthesis of 5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione.

    2-phenoxyethyl bromide: Another precursor used in the synthesis.

    Pyrimidine-2,4,6-trione derivatives: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O3/c1-10-9-15(13(17)14-12(10)16)7-8-18-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,14,16,17)

InChI Key

WSLSWABYCKUVAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCOC2=CC=CC=C2

Origin of Product

United States

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